

Application Notes and Protocols for Nitric Acid Passivation of Stainless Steel

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Compound of Interest

Compound Name: Nitric acid nitrate

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Introduction

Passivation is a critical final treatment for stainless steel components used in research, pharmaceutical, and medical applications. The process removes free iron and other contaminants from the surface, which are often introduced during fabrication processes like machining, cutting, and polishing.[1][2] This treatment enhances the inherent corrosion resistance of the stainless steel by promoting the formation of a thin, dense, and chemically inert chromium oxide layer.[3][4] This passive layer is essential for preventing contamination and ensuring the longevity and reliability of critical components.[3][5] Nitric acid remains a widely specified and trusted method for passivation, particularly for high-performance and critical applications in industries such as aerospace and medical devices.[5]

Principle of Nitric Acid Passivation

The corrosion resistance of stainless steel is attributed to its chromium content, which forms a passive chromium oxide (Cr_2O_3) layer in the presence of oxygen.[5] However, manufacturing processes can disrupt this layer and embed free iron particles on the surface.[5][6] These free iron particles act as initiation sites for corrosion.[5]

Nitric acid (HNO_3) passivation is a chemical process that performs two primary functions:

- **Cleaning:** As a strong acid, nitric acid dissolves surface-level free iron and other metallic contaminants.^[5] The chemical reaction for the dissolution of free iron is: $\text{Fe} + 4\text{HNO}_3 \rightarrow \text{Fe}(\text{NO}_3)_3 + \text{NO} + 2\text{H}_2\text{O}$ ^[3]
- **Oxidizing:** As a potent oxidizing agent, nitric acid facilitates and accelerates the formation of a more uniform and robust chromium oxide passive layer.^{[3][5]}

Regulatory Standards

The primary industry standards governing nitric acid passivation are ASTM A967 and AMS 2700.^{[7][8]} These standards provide detailed methods and acceptance criteria for the passivation of stainless steel parts.^{[9][10]}

- **ASTM A967:** This standard outlines several nitric acid passivation methods, offering a range of concentrations, temperatures, and immersion times.^{[11][12]} It also specifies various tests to verify the effectiveness of the passivation treatment.^[9]
- **AMS 2700:** Predominantly used in the aerospace industry, this standard also provides specific protocols for nitric acid passivation.^{[10][13]}

Experimental Protocols

Materials and Equipment

- Stainless steel components to be passivated
- Alkaline degreasing solution
- Nitric acid (HNO_3), 42° Baumé (approximately 67% by weight)^[13]
- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$) (for specific methods)
- Deionized or distilled water^[10]
- Acid-resistant tanks and containers
- Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat/apron
- Fume hood or well-ventilated area

- Heating equipment for the passivation bath (if required)
- Testing reagents and equipment (e.g., copper sulfate solution, high-humidity chamber)

Pre-Passivation Cleaning (Degreasing)

This is a critical step, as the acid cannot effectively treat a surface it cannot touch.^[5] Any oils, greases, or other residues from the manufacturing process must be thoroughly removed.

- Immerse the stainless steel parts in an alkaline cleaning solution.
- Ensure complete coverage and agitate if necessary to dislodge contaminants.
- Maintain the cleaner's concentration and temperature as specified by the manufacturer.
- After cleaning, rinse the parts thoroughly with clean water to remove all traces of the alkaline cleaner.^[5]

Nitric Acid Passivation

The selection of the specific nitric acid passivation method depends on the grade of stainless steel. The following tables summarize common nitric acid treatments based on ASTM A967.^[4]
^[14]^[15]

Table 1: Nitric Acid Passivation Methods as per ASTM A967

Method	Nitric Acid Concentration (by volume)	Sodium Dichromate (by weight)	Temperature	Minimum Time
Nitric 1	20-25%	2.5%	120-130°F (49-54°C)	20 minutes
Nitric 2	20-45%	-	70-90°F (21-32°C)	30 minutes
Nitric 3	20-25%	-	120-140°F (49-60°C)	20 minutes
Nitric 4	45-55%	-	120-130°F (49-54°C)	30 minutes
Nitric 5	Other combinations of temperature, time, and acid with or without accelerants, inhibitors, or proprietary solutions capable of producing parts that pass the specified test requirements.			

Table 2: Recommended Nitric Acid Passivation Methods for Different Stainless Steel Grades[16]

Stainless Steel Type	Recommended Method (from Table 1)	Nitric Acid Conc. (vol)	Temperature	Time	Notes
Austenitic (300 Series, except 303, 303Se)	Nitric 3	20-40%	130-160°F (54-71°C)	30-60 min	
Austenitic (303, 303Se)	Nitric 1	20% + 2% Sodium Dichromate	110-130°F (43-54°C)	30 min	Followed by a 1-hour immersion in 5% sodium dichromate solution at 140-160°F (60-71°C).
Ferritic (430, 442, 446)	Nitric 3	20-40%	130-160°F (54-71°C)	30-60 min	
Ferritic (405, 430F, 430F Se)	Nitric 2	20-40%	110-130°F (43-54°C)	30-60 min	
Martensitic (403, 410, 420, 440 series)	Nitric 1 or similar	20-30% + 2% Sodium Dichromate	70-112°F (21-44°C)	15-30 min	Alternatively, 70% nitric acid at room temperature for 30-60 minutes.

Procedure:

- Immerse the cleaned and rinsed parts in the selected nitric acid solution for the specified time and at the appropriate temperature.
- Ensure the parts are fully submerged.

- Following the acid bath, immediately and thoroughly rinse the parts with water to remove all acid residue.[\[5\]](#) The final rinse should ideally use deionized or distilled water.[\[11\]](#)
- Dry the parts completely.

Post-Passivation Verification Testing

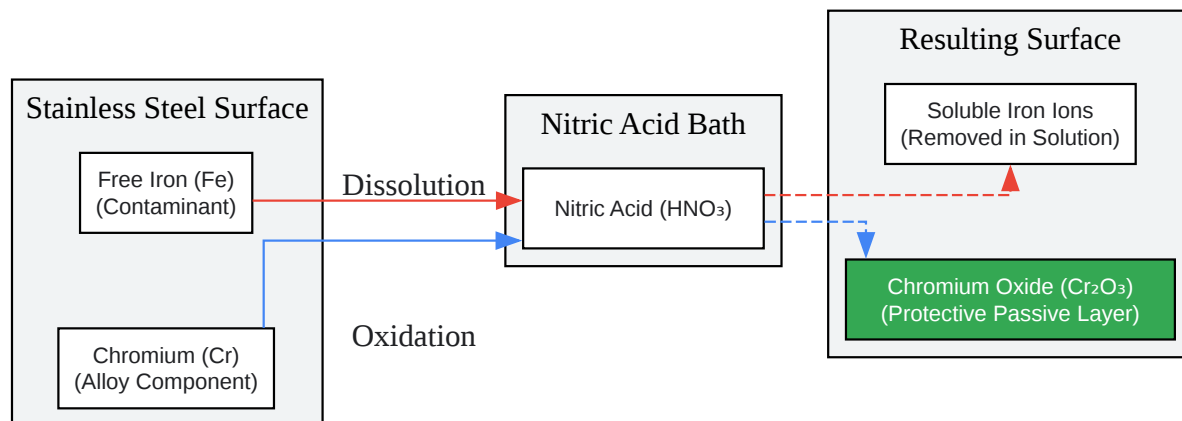
Testing is performed to confirm the removal of free iron and the formation of a passive surface.[\[17\]](#)

Table 3: Common Verification Tests for Passivation

Test	Procedure	Acceptance Criteria
Water Immersion Test	Immerse the passivated part in deionized or distilled water for 24 to 48 hours. [18]	No signs of rust or discoloration on the surface. [18]
High-Humidity Test	Place the part in a high-humidity chamber (e.g., 95% humidity) for 24 to 48 hours. [17] [18]	No evidence of rust or corrosion. [18]
Copper Sulfate Test	Apply a copper sulfate solution to the surface for a minimum of 6 minutes, then rinse. [2] [18]	No copper-colored deposits, which would indicate the presence of free iron. [17] [18]
Salt Spray Test	Expose the part to a salt spray (fog) in a controlled chamber for a specified duration (e.g., 2 hours or more). [2] [19]	No signs of corrosion. [20]

Visualizations

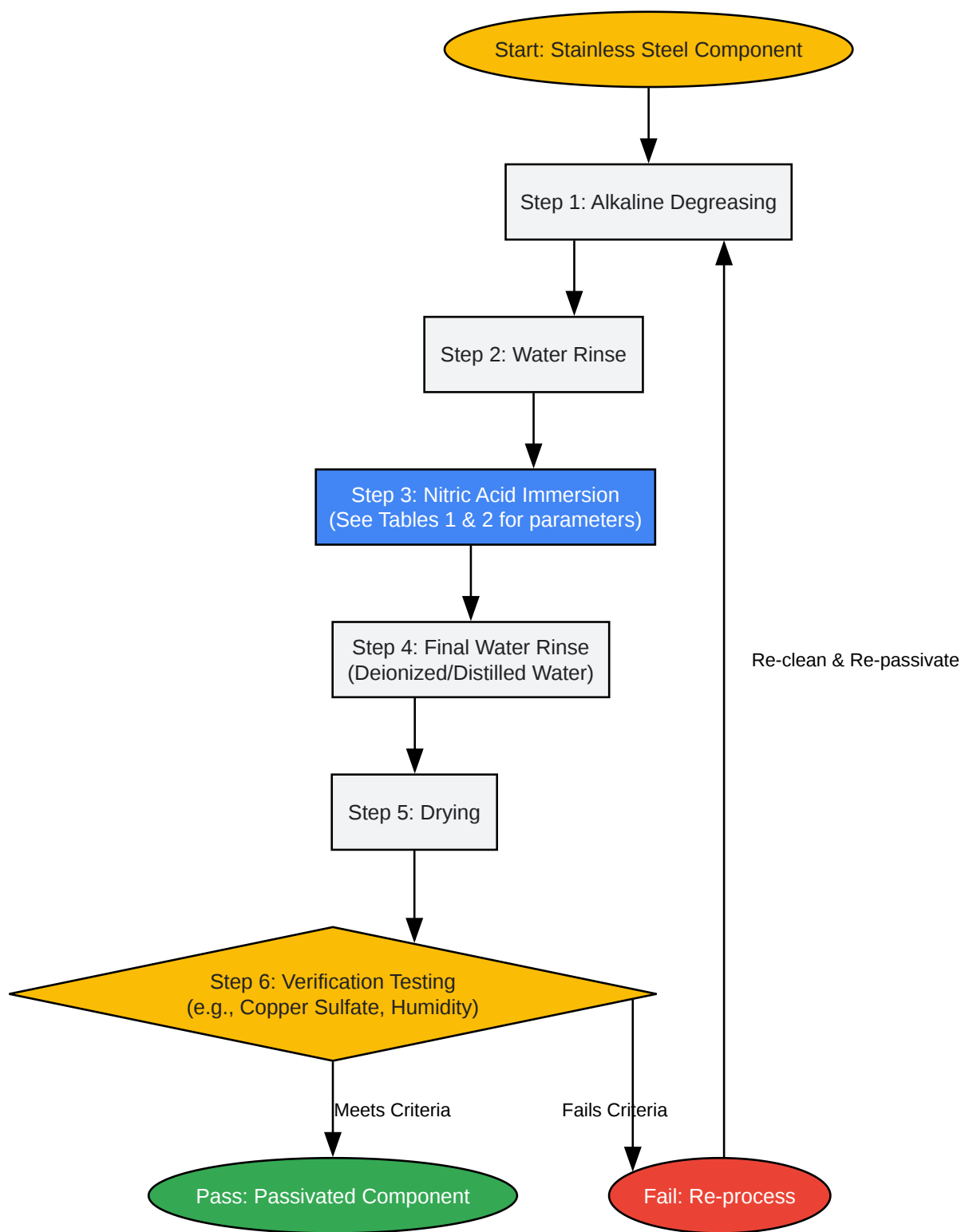
Signaling Pathway: Chemical Mechanism of Passivation



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Caption: Chemical mechanism of nitric acid passivation.

Experimental Workflow



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Caption: Experimental workflow for nitric acid passivation.

Troubleshooting

Table 4: Common Issues and Solutions in Nitric Acid Passivation[5]

Problem	Likely Cause	Solution
Etching or "Flash Attack"	The passivation bath is too aggressive for the specific alloy (e.g., acid concentration too high, temperature too hot, or immersion time too long).	Strictly adhere to the parameters specified in the standards (e.g., ASTM A967) for the particular stainless steel grade. For less corrosion-resistant grades, consider using a method with sodium dichromate or a higher nitric acid concentration at a lower temperature.[7]
Parts Fail Verification Test Despite Looking Clean	Improper or incomplete degreasing before the acid bath. A microscopic layer of oil or grease prevents the nitric acid from reaching the surface.	Re-evaluate and optimize the pre-passivation cleaning step. Ensure the alkaline cleaner is at the correct concentration and temperature, and that rinsing is thorough.
Inconsistent Passivation Results	Depletion of the nitric acid, contamination of the bath with dissolved metals, or inconsistent process parameters (time, temperature).	Regularly monitor and maintain the chemical composition and temperature of the passivation bath. Replace the bath when it becomes contaminated or depleted. Ensure consistent timing for all steps.

Safety Precautions

- Nitric acid is highly corrosive and its fumes are toxic.[7] Always handle nitric acid in a well-ventilated fume hood.

- Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat or apron.
- Have an emergency eyewash and shower station readily accessible.
- Follow all institutional and regulatory guidelines for the handling, storage, and disposal of hazardous chemicals. Used nitric acid solutions must be neutralized before disposal.[3]

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